Single-Step Hydrolysis Kinetics: FMG Enables Linear, Lag-Free Initial Rate Measurements Compared to FDG
FMG requires a single enzymatic cleavage to generate a fluorescent product, enabling direct, real-time measurement of β-galactosidase activity [1]. In contrast, the widely used alternative FDG requires two sequential hydrolysis steps to release fluorescein, resulting in a pronounced lag phase that precludes accurate initial velocity determinations [1]. This mechanistic difference is quantitatively reflected in the observed linear increase in fluorescence for FMG at short times and low substrate concentrations [2].
| Evidence Dimension | Hydrolysis Steps Required for Fluorescence |
|---|---|
| Target Compound Data | 1 step (FMG) |
| Comparator Or Baseline | 2 steps (FDG) |
| Quantified Difference | Linear vs. lag-phase kinetics |
| Conditions | Enzymatic hydrolysis by β-galactosidase in aqueous buffer |
Why This Matters
This allows for accurate Michaelis-Menten kinetic analysis (Km, Vmax) using FMG, which is impossible with FDG's lag phase, making FMG the essential substrate for precise enzyme characterization and inhibitor screening.
- [1] Thermo Fisher Scientific. (n.d.). Detecting Glycosidases—Section 10.2. In The Molecular Probes Handbook. Retrieved from https://www.thermofisher.cn/cn/zh/home/references/molecular-probes-the-handbook/enzyme-substrates/detecting-glycosidases.html View Source
- [2] Mandal, P. K., Cattiaux, L., Bensimon, D., & Mallet, J. M. (2012). Monogalactopyranosides of fluorescein and fluorescein methyl ester: synthesis, enzymatic hydrolysis by biotnylated β-galactosidase, and determination of translational diffusion coefficient. Carbohydrate Research, 358, 40–46. https://doi.org/10.1016/j.carres.2012.05.017 View Source
